molecular formula C5H6N6 B1498449 [1,2,4]Triazolo[1,5-C]pyrimidin-5-ylhydrazine

[1,2,4]Triazolo[1,5-C]pyrimidin-5-ylhydrazine

Cat. No. B1498449
M. Wt: 150.14 g/mol
InChI Key: OKMLEWFDJBSEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07625888B2

Procedure details

A solution of 155 mg (1 mmol) of 5-chloro[1,2,4]triazolo[1,5-c]pyrimidine [D. J. Brown and K. Shinozuka, Aust. J. Chem., 33, 1147 (1980)] in 6 mL of dry ethanol was added gradually to a vigorously stirred solution of 198 mg (204 mg, 4 mmol) of hydrazine monohydrate in 2 mL of dry ethanol. A white precipitate separated during the addition. After 1.5 h, the solid was collected on a filter. It was suspended in 2 mL of concentrated ammonium hydroxide and agitated for a few minutes. The solid was then collected on a filter and washed with some additional concentrated ammonium hydroxide, then with some ethanol, and finally with a large volume of diethyl ether. After drying, the title compound was obtained as a white solid, mp 245-246° C. (decomposition). LC-MS 151 (M+1).
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
198 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]2[N:8]=[CH:9][N:10]=[C:6]2[CH:5]=[CH:4][N:3]=1.O.[NH2:12][NH2:13]>C(O)C>[NH:12]([C:2]1[N:7]2[N:8]=[CH:9][N:10]=[C:6]2[CH:5]=[CH:4][N:3]=1)[NH2:13] |f:1.2|

Inputs

Step One
Name
Quantity
155 mg
Type
reactant
Smiles
ClC1=NC=CC=2N1N=CN2
Name
Quantity
198 mg
Type
reactant
Smiles
O.NN
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
agitated for a few minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate separated during the addition
CUSTOM
Type
CUSTOM
Details
the solid was collected on a filter
CUSTOM
Type
CUSTOM
Details
The solid was then collected on
FILTRATION
Type
FILTRATION
Details
a filter
WASH
Type
WASH
Details
washed with some additional concentrated ammonium hydroxide
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N(N)C1=NC=CC=2N1N=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.